molecular formula C11H24Si2 B14659505 1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole CAS No. 51874-90-9

1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole

Cat. No.: B14659505
CAS No.: 51874-90-9
M. Wt: 212.48 g/mol
InChI Key: YOGXEAIYIYWKIY-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole is a silicon-containing heterocyclic compound It is characterized by the presence of a silole ring, which is a five-membered ring containing silicon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trimethylsilyl-substituted ethylene derivative with a silicon-containing reagent under controlled conditions. The reaction is often catalyzed by transition metals and requires precise temperature and pressure control to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives.

Scientific Research Applications

1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole exerts its effects involves interactions with various molecular targets. The silicon atom in the silole ring can form bonds with other atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-2,3-dihydro-1H-silole: Lacks the trimethylsilyl group, leading to different chemical properties.

    1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-1H-silole: Similar structure but different reactivity due to the position of the trimethylsilyl group.

Uniqueness

1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole is unique due to the presence of both the silole ring and the trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

51874-90-9

Molecular Formula

C11H24Si2

Molecular Weight

212.48 g/mol

IUPAC Name

2-(1,1-dimethyl-2,3-dihydrosilol-3-yl)ethyl-trimethylsilane

InChI

InChI=1S/C11H24Si2/c1-12(2,3)8-6-11-7-9-13(4,5)10-11/h7,9,11H,6,8,10H2,1-5H3

InChI Key

YOGXEAIYIYWKIY-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC(C=C1)CC[Si](C)(C)C)C

Origin of Product

United States

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